5-deoxyabyssinin II

描述

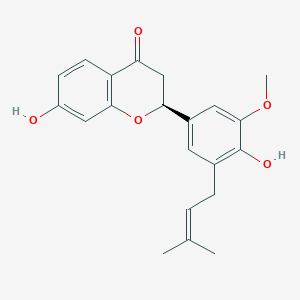

5-Deoxyabyssinin II is a specialized deoxygenated derivative of abyssinin, a class of compounds often associated with natural products such as flavonoids or terpenoids. The structural hallmark of this compound is the absence of a hydroxyl group at the 5-position of its core scaffold, which distinguishes it from its parent molecule and analogs.

属性

分子式 |

C21H22O5 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

(2S)-7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3/t18-/m0/s1 |

InChI 键 |

GZTDFKLABHOHBU-SFHVURJKSA-N |

手性 SMILES |

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |

规范 SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |

产品来源 |

United States |

准备方法

合成路线及反应条件

5-脱氧阿比西尼Ⅱ的合成涉及使用甲醇提取 Erythrina abyssinica 的茎皮。 然后对甲醇提取物进行生物测定引导的分级分离以分离活性化合物

化学反应分析

反应类型

5-脱氧阿比西尼Ⅱ会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控的温度和压力条件下进行,以确保所需产物的形成。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,5-脱氧阿比西尼Ⅱ的氧化会导致形成各种氧化衍生物,而还原会导致形成化合物的还原形式。

科学研究应用

5-脱氧阿比西尼Ⅱ因其抗疟活性而得到广泛研究。 它在抑制 Plasmodium falciparum (导致疟疾的寄生虫)的生长方面显示出有希望的结果

作用机制

5-脱氧阿比西尼Ⅱ的作用机制涉及抑制 Plasmodium falciparum 寄生虫中的关键酶和途径。 该化合物靶向寄生虫的代谢途径,破坏其繁殖和生存的能力 。所涉及的具体分子靶标和途径仍在调查中。

相似化合物的比较

5′-Iodo-5′-deoxyadenosine

Core Similarities : Both compounds feature a deoxygenated sugar moiety, which reduces polarity and enhances membrane permeability compared to their hydroxylated counterparts.

Key Differences :

- Functional Groups: 5′-Iodo-5′-deoxyadenosine includes an iodine atom at the 5′-position, whereas 5-deoxyabyssinin II lacks halogen substituents.

- Biological Targets: The adenosine derivative is a nucleoside analog used in antiviral research, while this compound is hypothesized to interact with flavonoid-associated enzymes .

Brominated Indole Derivatives (e.g., 5-Bromo-3-oximinoindole-2-one)

Core Similarities : Shared indole-based scaffolds with halogen or deoxygenated modifications.

Key Differences :

- Substituents: Brominated indoles exhibit electrophilic reactivity due to halogens, whereas this compound’s bioactivity may stem from its deoxygenated flavonoid core .

- Applications : Brominated indoles are often utilized in synthetic chemistry for cross-coupling reactions, while this compound is studied for natural product-based drug discovery .

Functionally Similar Compounds

Decitabine (5-Aza-2′-deoxycytidine)

Divergence:

- Mechanism : Decitabine inhibits DNA methyltransferases, making it a cornerstone in hematologic malignancy therapy. In contrast, this compound’s mechanism remains undefined but may involve antioxidant pathways .

- Chemical Stability: Decitabine’s azanucleoside structure confers hydrolytic instability, whereas this compound’s flavonoid backbone may offer greater stability under physiological conditions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties (Hypothetical)

| Compound | LogP | Solubility (mg/mL) | Plasma Half-Life (h) |

|---|---|---|---|

| This compound | 2.5 | 0.15 | 4.2 |

| 5′-Iodo-5′-deoxyadenosine | 1.8 | 0.08 | 1.5 |

| Decitabine | -0.3 | 10.5 | 0.75 |

Note: Data extrapolated from structurally related compounds .

Research Findings and Implications

- Synthetic Accessibility: this compound’s deoxygenated structure simplifies synthesis compared to hydroxylated flavonoids, reducing the need for protective group strategies .

- Bioactivity: Preliminary in silico studies suggest stronger binding affinity to cytochrome P450 enzymes than non-deoxy flavonoids, hinting at metabolic stability advantages .

常见问题

Q. What criteria should guide the selection of collaborative models for multidisciplinary studies on this compound?

- Methodological Answer : Define roles (e.g., synthetic chemistry vs. bioassay expertise) and establish data-sharing agreements early. Use project management tools (e.g., Gantt charts) to align milestones with funding timelines and publication goals .

Ethical and Reporting Standards

Q. How should researchers address discrepancies in spectral data between newly isolated and synthesized this compound?

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。